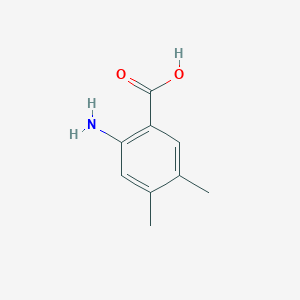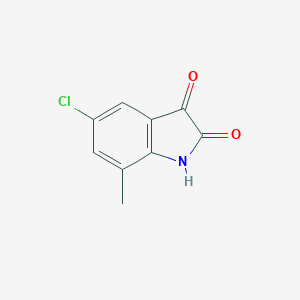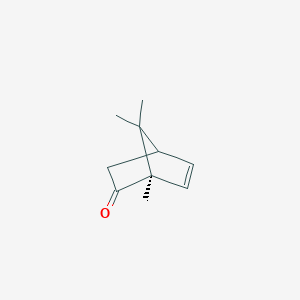
2-Dehydrocamphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is a colorless crystalline solid that has a camphor-like odor. 2-Dehydrocamphor is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule.
Wirkmechanismus
The mechanism of action of 2-Dehydrocamphor is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by blocking the action of certain enzymes that are involved in the production of pain and fever.
Biochemische Und Physiologische Effekte
2-Dehydrocamphor has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Dehydrocamphor in lab experiments include its unique chemical properties, its ability to inhibit the production of prostaglandins, and its anti-inflammatory, analgesic, and antipyretic effects. However, there are also limitations to using 2-Dehydrocamphor in lab experiments, including its potential toxicity and the need for specialized equipment to handle it safely.
Zukünftige Richtungen
There are many future directions for research on 2-Dehydrocamphor. One area of research is the development of new synthetic methods for producing 2-Dehydrocamphor. Another area of research is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-Dehydrocamphor and its potential use in the treatment of inflammatory and pain-related conditions.
In conclusion, 2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule. 2-Dehydrocamphor has a number of scientific research applications, including its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the production of prostaglandins. There are advantages and limitations to using 2-Dehydrocamphor in lab experiments, and there are many future directions for research on this compound.
Synthesemethoden
The synthesis of 2-Dehydrocamphor involves the removal of two hydrogen atoms from the camphor molecule. This reaction can be achieved through a variety of methods, including oxidation, dehydrogenation, and pyrolysis. The most common method for synthesizing 2-Dehydrocamphor is through the oxidation of camphor with chromic acid.
Wissenschaftliche Forschungsanwendungen
2-Dehydrocamphor is widely used in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also used as a chiral auxiliary in asymmetric synthesis and as a starting material in the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
15099-93-1 |
|---|---|
Produktname |
2-Dehydrocamphor |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7H,6H2,1-3H3/t7?,10-/m0/s1 |
InChI-Schlüssel |
BQJYIYRCGDNPLN-MHPPCMCBSA-N |
Isomerische SMILES |
C[C@@]12C=CC(C1(C)C)CC2=O |
SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
Kanonische SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
Synonyme |
2-dehydrocamphor |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



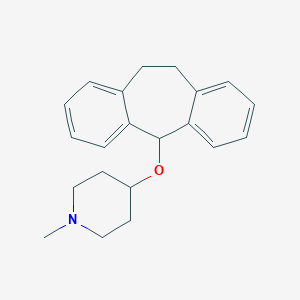
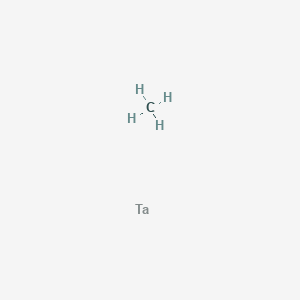
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
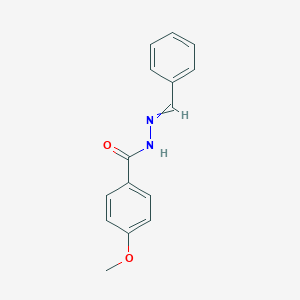
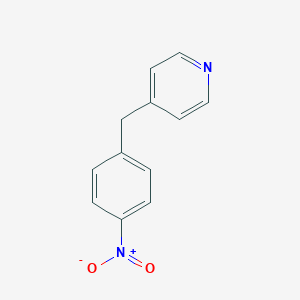
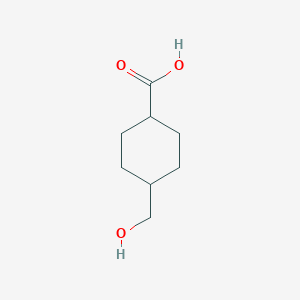
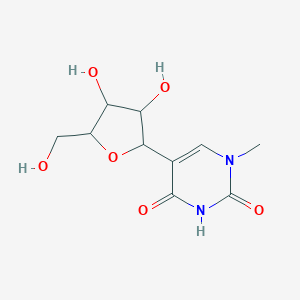
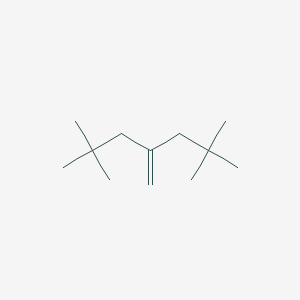
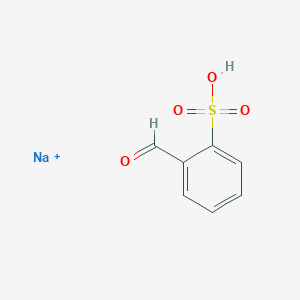
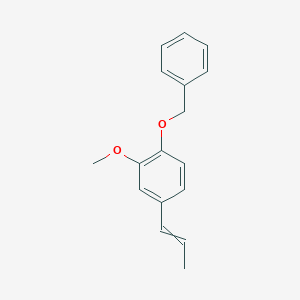
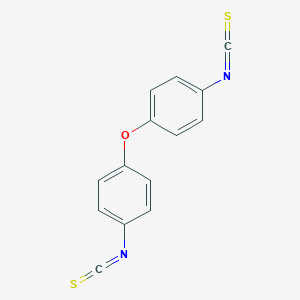
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
